Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)-
Overview
Description
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is a complex organic compound that features a benzamide core with methoxy and methyl substitutions, as well as a quinolinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- typically involves the reaction of N-methoxy-N-methylbenzamide with a quinolinylmethoxy derivative under specific conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and quinolinylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinylmethoxy derivatives with additional functional groups, while reduction may lead to the formation of simpler amine derivatives.
Scientific Research Applications
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- involves its interaction with specific molecular targets. The quinolinylmethoxy group is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: Similar in structure but with a trifluoromethoxy group instead of a quinolinylmethoxy group.
N-Methoxy-N-methylbenzamide: Lacks the quinolinylmethoxy group, making it simpler and less versatile.
Uniqueness
Benzamide, N-methoxy-N-methyl-4-(2-quinolinylmethoxy)- is unique due to the presence of the quinolinylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-methoxy-N-methyl-4-(quinolin-2-ylmethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(23-2)19(22)15-8-11-17(12-9-15)24-13-16-10-7-14-5-3-4-6-18(14)20-16/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQQENXEYGEML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657991 | |
Record name | N-Methoxy-N-methyl-4-[(quinolin-2-yl)methoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871507-14-1 | |
Record name | N-Methoxy-N-methyl-4-[(quinolin-2-yl)methoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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